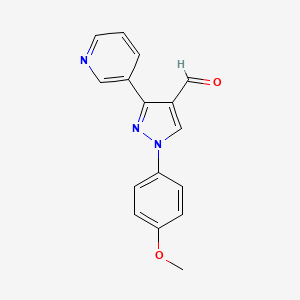

1-(4-Methoxyphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde

Description

1-(4-Methoxyphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a pyridin-3-yl group at position 3 and a 4-methoxyphenyl group at position 1 of the pyrazole ring. The aldehyde functional group at position 4 enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals and agrochemicals.

Properties

CAS No. |

618101-69-2 |

|---|---|

Molecular Formula |

C16H13N3O2 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C16H13N3O2/c1-21-15-6-4-14(5-7-15)19-10-13(11-20)16(18-19)12-3-2-8-17-9-12/h2-11H,1H3 |

InChI Key |

IYJYNTNZPKTHCT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives.

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol.

Imine Formation

Reactions with amines produce Schiff bases.

Aldol Condensation

Reactions with ketones yield α,β-unsaturated carbonyl compounds.

Reactions with Active Methylene Compounds

Hydroxyalkylation (Friedel-Crafts Type)

The aldehyde participates in electrophilic aromatic substitution.

Pyrrolopyrazole Derivatives

| Reagent | Product | Key Findings | Reference |

|---|---|---|---|

| Ethyl azidoacetate | Pyrrolo[1,2-b]pyrazole fused systems | Cu-catalyzed cycloaddition yields tricyclic structures. |

Biological Activity Correlations

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Pyrazole-4-carbaldehyde derivatives exhibit diverse biological activities depending on substituents at positions 1 and 3. Key comparisons include:

Key Observations :

- Antibacterial Activity: The 4-fluorophenyl group in enhances Gram-negative antibacterial activity, likely due to increased lipophilicity and membrane penetration .

- Antioxidant Activity : Nitro (electron-withdrawing) substituents at position 3 (e.g., 3-nitrophenyl in ) correlate with moderate antioxidant activity, whereas methoxy (electron-donating) groups reduce potency . The pyridinyl group’s electron-withdrawing nature in the target compound may similarly modulate redox activity.

- Anticancer Potential: Coumarin- and thiazole-containing analogs () show antiproliferative effects against HeLa and MCF7 cells, suggesting that aromatic heterocycles at position 3 (e.g., pyridinyl) could enhance cytotoxicity .

Physicochemical and Spectroscopic Comparisons

Spectroscopic Trends :

- The aldehyde proton (CHO) in ¹H NMR appears downfield (~9.5–10.0 ppm) due to conjugation with the pyrazole ring .

- IR C=O stretches (1600–1650 cm⁻¹) are consistent across analogs, with slight shifts depending on substituent electronic effects .

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups (EDGs) : Methoxy groups at position 1 (e.g., 4-methoxyphenyl) improve solubility but may reduce antimicrobial potency compared to halogenated analogs .

- Electron-Withdrawing Groups (EWGs) : Pyridinyl, nitro, or fluoro substituents at position 3 enhance antibacterial and anticancer activities by increasing electrophilicity and target binding .

- Heterocyclic Moieties : Pyridinyl (as in the target compound) vs. furan/thiophene () influences target selectivity; nitrogen-rich heterocycles may improve DNA gyrase inhibition in antimicrobial contexts .

Biological Activity

1-(4-Methoxyphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde (CAS Number: 618101-69-2) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and research findings.

- Molecular Formula : C16H13N3O2

- Molecular Weight : 279.29 g/mol

- Boiling Point : 511.6 ± 50.0 °C (predicted)

- Density : 1.23 ± 0.1 g/cm³ (predicted)

- pKa : Approximately 13 (predicted) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-Methoxyphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines:

- Breast Cancer : Significant antiproliferative activity was observed against MDA-MB-231 cells.

- Liver Cancer : HepG2 cell line showed notable sensitivity to treatment with pyrazole derivatives.

- Other Cancers : The compound has also demonstrated activity against lung, colorectal, renal, and pancreatic cancers .

Table 1: Anticancer Activity of Pyrazole Derivatives

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases:

- Inhibition Rates : Some derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial and Other Activities

Beyond anticancer and anti-inflammatory effects, pyrazole compounds have displayed a range of biological activities:

- Antimicrobial Activity : Effective against various bacterial strains including E. coli and S. aureus.

- Antitubercular Activity : Some derivatives showed promising results against Mycobacterium tuberculosis .

Synthesis and Evaluation

A study synthesized a series of novel pyrazole derivatives, including the target compound, and evaluated their biological activities through in vitro assays. The findings indicated that structural modifications in the pyrazole ring significantly influenced their biological efficacy.

Molecular Modeling Studies

Molecular docking studies have suggested that the binding affinity of these compounds to specific targets (e.g., Aurora-A kinase) correlates with their anticancer potency. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against cancer cell lines, indicating high efficacy .

Q & A

Q. Table 1: Comparison of Synthesis Methods

Basic: How is the aldehyde functionality confirmed in pyrazole-4-carbaldehyde derivatives?

Answer:

The aldehyde group is confirmed via:

- ¹H NMR : A characteristic singlet at δ 9.8–10.2 ppm (aldehyde proton) .

- FT-IR : A strong absorption band at ~1680–1720 cm⁻¹ (C=O stretch) .

- X-ray Crystallography : Definitive structural confirmation, as demonstrated for related compounds (e.g., bond angles and distances around the aldehyde group) .

Advanced: How can pyrazole-4-carbaldehydes act as precursors for fused heterocyclic systems?

Answer:

The aldehyde group enables condensation reactions to form fused heterocycles:

- Pyrazolo[3,4-c]pyrazoles : React with hydrazine hydrate in ethanol under reflux, yielding bicyclic systems via azide-alkyne cycloaddition .

- Thieno[2,3-c]pyrazoles : Condensation with thiourea derivatives in the presence of iodine generates sulfur-containing fused systems .

Key Mechanistic Insight : The electron-deficient aldehyde carbon facilitates nucleophilic attack, while the pyrazole ring directs regioselectivity .

Advanced: What strategies optimize regioselectivity in pyrazole-4-carbaldehyde functionalization?

Answer:

Regioselectivity is influenced by:

- Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) stabilize intermediates at specific positions .

- Catalyst Choice : K₂CO₃ promotes aryloxy substitution at the 5-position over competing sites .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for bulky substituents .

Case Study : Substituting 3-pyridinyl at the 3-position vs. 4-pyridinyl alters steric hindrance, affecting yields in hydrazine cyclization .

Advanced: How to resolve contradictions in reaction outcomes during scale-up?

Answer:

Common issues and solutions:

- Byproduct Formation : Trace water in DMF can hydrolyze the aldehyde to carboxylic acid. Use molecular sieves or anhydrous conditions .

- Low Yields in Cyclization : Optimize stoichiometry (e.g., excess hydrazine for azide reactions) and monitor reaction progress via TLC .

- Crystallization Challenges : Recrystallize from ethanol/water mixtures (70:30 v/v) to improve purity .

Data Analysis Tip : Compare NMR spectra of small-scale vs. scaled-up batches to identify impurities .

Advanced: What computational methods predict the reactivity of pyrazole-4-carbaldehydes in cross-coupling reactions?

Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

- Molecular Docking : Assess steric compatibility with coupling partners (e.g., Suzuki-Miyaura catalysts) .

Example : For 1-(4-methoxyphenyl) derivatives, the para-methoxy group enhances electron density at the pyrazole ring, favoring oxidative addition in palladium-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.